molecular formula C9H6INOS2 B3435740 Rhodanine, 3-(p-iodophenyl)- CAS No. 21494-75-7

Rhodanine, 3-(p-iodophenyl)-

Cat. No.: B3435740
CAS No.: 21494-75-7
M. Wt: 335.2 g/mol
InChI Key: VISGEZPFIGHFLQ-UHFFFAOYSA-N
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Description

Rhodanine, 3-(p-iodophenyl)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core. This compound is characterized by the presence of an iodine atom attached to the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodanine, 3-(p-iodophenyl)- typically involves the reaction of p-iodoaniline with trithiocarbodiglycolic acid in the presence of a suitable solvent such as ethanol or water. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for Rhodanine, 3-(p-iodophenyl)- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Rhodanine, 3-(p-iodophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Rhodanine, 3-(p-iodophenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rhodanine, 3-(p-iodophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Rhodanine, 3-(p-iodophenyl)- is unique due to the presence of the iodine atom, which can enhance its biological activity and specificity. Compared to other rhodanine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISGEZPFIGHFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175823
Record name Rhodanine, 3-(p-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21494-75-7
Record name 3-(p-Iodophenyl)rhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC290750
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(p-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-Iodophenyl)rhodanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD8T3M8TM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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